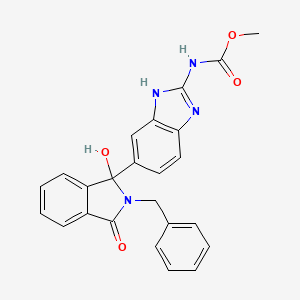![molecular formula C28H41N3O8 B12293698 (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-Phenylalanin (S)-1-[(2S,3S)-3-Acetoxy-1-[(S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl-ester ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere chirale Zentren und funktionelle Gruppen umfasst, was sie für Forscher interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-Phenylalanin (S)-1-[(2S,3S)-3-Acetoxy-1-[(S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl-ester umfasst mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Eine gängige Methode beinhaltet die Verwendung von Mikroreaktorsystemen im Durchfluss, die eine effiziente und nachhaltige Synthese komplexer Ester ermöglichen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Katalysatoren und Reagenzien, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung fortschrittlicher Technologien wie Durchflussreaktoren umfassen. Diese Verfahren sind darauf ausgelegt, die Reaktionsbedingungen zu optimieren, Abfall zu reduzieren und die Gesamteffizienz zu verbessern. Die Verwendung von Prinzipien der grünen Chemie, wie z. B. metall- und oxidationsfreie elektrochemische Synthese, kann die Nachhaltigkeit des Produktionsprozesses weiter verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-Phenylalanin (S)-1-[(2S,3S)-3-Acetoxy-1-[(S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl-ester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.
Substitution: Die Esterfunktionsgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-Phenylalanin (S)-1-[(2S,3S)-3-Acetoxy-1-[(S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl-ester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann in Studien zur Enzymaktivität und Proteininteraktion eingesetzt werden.
Industrie: Es kann bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Spezialchemikalien eingesetzt werden
Wirkmechanismus
Der Wirkmechanismus von (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-Phenylalanin (S)-1-[(2S,3S)-3-Acetoxy-1-[(S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl-ester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was verschiedene biochemische Pfade beeinflusst. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tertiäre Butylester: Diese Verbindungen haben ähnliche Esterfunktionsgruppen und werden in verschiedenen chemischen Umwandlungen verwendet.
Phenylalaninderivate: Verbindungen wie (2S,3R)- und (2S,3S)-Dideuteriophenylalanin zeigen ähnliche strukturelle Merkmale und werden in der asymmetrischen Synthese verwendet.
Acetoxyverbindungen: Diese Verbindungen enthalten Acetoxygruppen und sind an ähnlichen chemischen Reaktionen beteiligt.
Einzigartigkeit
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-Phenylalanin (S)-1-[(2S,3S)-3-Acetoxy-1-[(S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl-ester ist aufgrund seiner komplexen Struktur, mehreren chiralen Zentren und verschiedenen funktionellen Gruppen einzigartig. Diese Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen und bieten Möglichkeiten für die Entwicklung neuer Materialien und Pharmazeutika.
Eigenschaften
Molekularformel |
C28H41N3O8 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
3-[3-acetyloxy-1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]-3-[2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34) |
InChI-Schlüssel |
GOZDOQQVOQTNBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(CC(=O)O)C2C(CCN2C(=O)C(C(C)C)N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


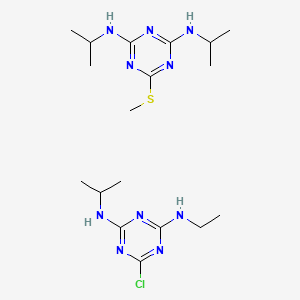
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
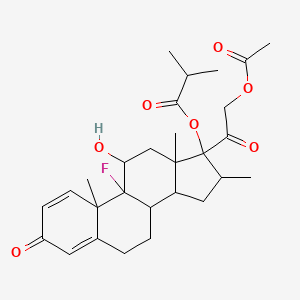
![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
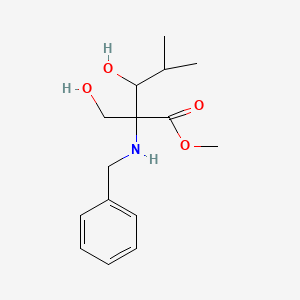
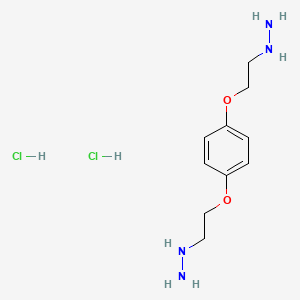
![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)
![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)


![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)
